molecular formula C11H13ClN4O B128095 N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide CAS No. 149765-15-1

N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide

Cat. No. B128095
CAS RN: 149765-15-1
M. Wt: 252.7 g/mol
InChI Key: HNBVXLCVUIJCSK-UHFFFAOYSA-N
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Description

“N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide” is a chemical compound that has been studied for its potential applications in various fields. It has been mentioned in the context of anticancer research, with a focus on its inhibitory effects on FLT3 and CDK .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular structure of “N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide” is complex, with a pyrimidine-fused heterocycle at position 4 of the pyrazole being critical for FLT3 and CDK inhibition .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide” are complex and involve multiple steps. For instance, the compound was prepared from a precursor and 6-(bromomethyl)-2-chloroquinoline in a fashion similar to the one described for another compound .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C. Its IR (KBr, cm −1) values are 3137 (NH), 1676 (C=O), 1609 (C=N). Its 1H NMR (400 MHz, DMSO- d6) values are δ (ppm) 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH 3). Its 13C NMR (100 MHz, DMSO- d6) values are δ (ppm) 163.1, 158.6, 149.1, 148.2, 144.6, 134.2, 132.3, 131.5, 129.6, 128.1, 125.9, 121.6, 120.8, 120.1, 112.4, 111.6, 105.1, 78.9, 55.5, 30.6 .

Scientific Research Applications

Pharmaceutical Intermediate

7H-Pyrrolo[2,3-d]pyrimidine derivatives, including the compound , are widely employed as pharmaceutical intermediates due to their versatility and unique structure . They play a crucial role in the synthesis of various pharmaceutical compounds .

Kinase Inhibitors

These compounds are particularly important in the synthesis of kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways .

Anticancer Agents

Derivatives of 7H-Pyrrolo[2,3-d]pyrimidine have shown potential as anticancer agents . The unique structure and reactivity of these compounds make them an ideal starting point for the development of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .

Antiviral Agents

In addition to their potential as anticancer agents, derivatives of 7H-Pyrrolo[2,3-d]pyrimidine have also demonstrated promising antiviral activities .

Treatment of Inflammatory Diseases

These compounds have also shown potential for treating inflammatory diseases . Their unique chemical properties allow for the design and synthesis of potent inhibitors that can target specific inflammatory pathways .

P21-Activated Kinase 4 (PAK4) Inhibitors

The overexpression of PAK4 is associated with a variety of cancers. 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as competitive inhibitors of PAK4 .

Future Directions

The compound shows potential for further development into a drug applied in acute-myeloid-leukemia (AML) therapeutics . More research is needed to fully understand its properties and potential applications.

Mechanism of Action

Target of Action

The primary targets of N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide are the Janus kinases (JAKs) . JAKs are a family of enzymes that play a crucial role in cell division, death, and tumor formation processes .

Mode of Action

N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide acts as an inhibitor to the JAKs . By inhibiting the activity of one or more of the JAK family of enzymes, it interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . Disruption of this pathway may lead to a variety of diseases affecting the immune system . Therefore, the compound’s action on this pathway can have significant downstream effects, potentially influencing cell division, death, and tumor formation processes .

Pharmacokinetics

It’s worth noting that similar compounds with a common pyrrolo[2,3-d]pyrimidine core have been used in the synthesis of many jak inhibitors .

Result of Action

The compound’s action results in the inhibition of the JAK-STAT signaling pathway . This can potentially influence cell division, death, and tumor formation processes . In the context of tuberculosis treatment, some derivatives of the compound have shown in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis .

Action Environment

The action environment of the compound can influence its efficacy and stability. It’s worth noting that the compound’s effectiveness can be influenced by factors such as the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the target cells .

properties

IUPAC Name

N-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O/c1-11(2,3)9(17)16-10-14-7(12)6-4-5-13-8(6)15-10/h4-5H,1-3H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBVXLCVUIJCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(C=CN2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465501
Record name N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide

CAS RN

149765-15-1
Record name N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,2-dimethyl-N-(4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)-propionamide (210 g, 0.90 mol), POCl3 (828 g, 5.40 mol, 503 mL, 6.0 eq), benzyltriethylammonium chloride (411 g, 1.80 mol), N,N-dimethylaniline (220 g, 231 mL, 1.80 mol), and acetonitrile (2.0 L) was heated to reflux for 40-60 min, monitoring with HPLC. The solvent was evaporated on a rotary evaporator, and the residue was carefully (caution: exothermic and corrosive) and slowly added to ice water (16 L). The pH was adjusted to 7 with solid NaOH, and the resulting precipitate was collected by filtration. Drying afforded the title compound (159 g, 70% yield 70%, HPLC purity 100%). tR: 5.37 min. 1H-NMR (DMSO-d6) δ 12.35 (br. s, 1H), 10.06 (br. S, 1H), 7.54 (q, 1H), 6.52 (q, 1H), 1.25 (s, 9H).
Name
Quantity
503 mL
Type
reactant
Reaction Step One
Quantity
231 mL
Type
reactant
Reaction Step One
Quantity
411 g
Type
catalyst
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Yield
70%

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